molecular formula C12H16N2O4S B1525097 4-(4-Methanesulfonylpiperazine-1-carbonyl)phenol CAS No. 1272915-35-1

4-(4-Methanesulfonylpiperazine-1-carbonyl)phenol

Cat. No. B1525097
M. Wt: 284.33 g/mol
InChI Key: ODMLEYZBAFTMKU-UHFFFAOYSA-N
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Description

“4-(4-Methanesulfonylpiperazine-1-carbonyl)phenol” is a chemical compound with the molecular formula C12H16N2O4S . It has a molecular weight of 284.33 g/mol . This compound is in the form of a powder and has garnered significant research interest due to its potential applications in various fields.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available data.

Scientific Research Applications

Pharmacological Research

4-(4-Methanesulfonylpiperazine-1-carbonyl)phenol is involved in pharmacological studies due to its structural similarities with compounds exhibiting significant antitumor activity. For instance, Methanesulfonamide, N-[4-(9-acridinylamino)-3-methoxyphenyl]-(NSC-249992), an acridine derivative, has shown promising antitumor activity in animal tumor systems and was studied in a phase I clinical trial. This trial revealed reproducible and reversible toxicity with some evidence of antitumor activity, particularly in ovarian carcinoma (Von Hoff et al., 1978). Furthermore, 4'-(9-acridinylamino)methanesulfon-m-anisidide (amsacrine) is another derivative studied for its pharmacokinetics, showing prolonged plasma half-lives and significant urinary excretion, indicating its metabolic and excretion pathways and potential for clinical application (Hall et al., 1983).

Environmental and Health Monitoring

Bisphenol A (BPA), chemically related to 4-(4-Methanesulfonylpiperazine-1-carbonyl)phenol, is extensively used in the manufacture of various products. Studies have reported the ubiquitous presence of BPA and its impact on human health. For instance, Calafat et al. (2004) found BPA in 95% of urine samples examined, suggesting widespread exposure to this compound in the United States (Calafat et al., 2004). This pervasive presence of BPA and related compounds necessitates regular monitoring to assess exposure risks and formulate public health policies, as highlighted by studies like the one conducted by Wan et al. (2013), which documented human plasma concentrations of common endocrine disrupting chemicals (EDCs) in Hong Kong populations (Wan et al., 2013).

Research on Endocrine Disruption and Toxicity

4-(4-Methanesulfonylpiperazine-1-carbonyl)phenol, due to its structural similarity to other phenolic compounds, is relevant in studies concerning endocrine disruption. For example, research on nonylphenol, a compound structurally similar to 4-(4-Methanesulfonylpiperazine-1-carbonyl)phenol, has demonstrated its presence in various foodstuffs and raised concerns about long-term dietary exposure to endocrine disrupters (Guenther et al., 2002). Such studies underline the importance of understanding the environmental and health impacts of phenolic compounds and their derivatives.

Safety And Hazards

The compound has a GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, or respiratory irritation . The compound should be handled with care, and appropriate safety measures should be taken while handling it .

properties

IUPAC Name

(4-hydroxyphenyl)-(4-methylsulfonylpiperazin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4S/c1-19(17,18)14-8-6-13(7-9-14)12(16)10-2-4-11(15)5-3-10/h2-5,15H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODMLEYZBAFTMKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Methanesulfonylpiperazine-1-carbonyl)phenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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